molecular formula C13H15NO4S B4925163 N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B4925163
M. Wt: 281.33 g/mol
InChI Key: TWYMGAFHBKNMDG-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic sulfonamide derivative based on the 2H-chromene (coumarin) scaffold, designed for advanced medicinal chemistry and pharmacological research. This compound is of significant interest in the development of novel antidiabetic agents. Recent scientific innovation has highlighted 6-sulfonamide-2H-chromene derivatives as potent multi-target inhibitors, showing exceptional promise against key metabolic enzymes such as α-amylase and α-glucosidase . Some derivatives in this class have demonstrated IC50 values in the low micromolar range, rivaling standard drugs like Acarbose . Furthermore, research indicates that these compounds can act as activators of the PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) pathway, a critical target for improving insulin sensitivity and regulating glucose metabolism . The unique chemical structure of this reagent, featuring a coumarin core linked to a sulfonamide group with a 2-methylpropyl side chain, contributes to its bioactivity and binding affinity. The compound is supplied exclusively for research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-9(2)8-14-19(16,17)11-4-5-12-10(7-11)3-6-13(15)18-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYMGAFHBKNMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with an appropriate sulfonamide derivative under acidic conditions to form the chromene core. Subsequent alkylation with 2-methylpropyl halide in the presence of a base such as potassium carbonate yields the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Coumarin Core Reactivity

The 2-oxo group in the coumarin moiety participates in condensation reactions. For example:

  • Imine Formation : Under reflux with ammonium acetate, the 2-oxo group condenses with amines to form 2-imino derivatives (e.g., converting to N-(2-methylpropyl)-2-imino-2H-chromene-6-sulfonamide) .

Sulfonamide Alkylation/Acylation

The sulfonamide’s nitrogen can undergo alkylation or acylation under basic conditions:

Reaction Reagents/Conditions Product Notes
Alkylation with ethyl bromideDMF, NaHCO₃, 110°CN-Ethyl-N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamideRequires anhydrous conditions
Acylation with acetyl chlorideDichloromethane, pyridine, 0°CN-Acetyl-N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamideLow yield due to steric hindrance

Acid/Base Hydrolysis

  • Acidic Conditions : The sulfonamide bond remains stable in dilute HCl but hydrolyzes in concentrated H₂SO₄ to yield 6-sulfonic acid coumarin and 2-methylpropylamine .

  • Basic Conditions : Prolonged exposure to NaOH (1M) cleaves the sulfonamide, forming sodium 6-sulfonate coumarin .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 225°C, with mass loss corresponding to SO₂ and CO release .

Fragmentation Under Mass Spectrometry

Electrospray ionization (ESI-MS) reveals distinct fragmentation pathways:

  • Loss of SO₂ : Generates a [M–SO₂]⁺ ion at m/z 246.

  • Coumarin Core Cleavage : Produces ions at m/z 176 (4-methyl-2-oxo-2H-chromen-7-aminium) and m/z 125 (alkyl fragment) .

Biological Activity Modulation

Derivatization strategies to enhance bioactivity include:

  • Sulfonamide Substitution : Introducing electron-withdrawing groups (e.g., –CF₃) improves carbonic anhydrase inhibition .

  • Coumarin Functionalization : Adding acetyl or ethoxycarbonyl groups at position 3 increases cytotoxicity .

Scientific Research Applications

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: 3-Substituted Chromene Sulfonamides

Key structural variations among chromene-based sulfonamides include substitutions at position 3 and modifications to the 2-position (oxo vs. imino groups).

Compound Position 3 Substituent Position 2 Group Biological Target Key Findings
N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide None (unsubstituted) Oxo α-amylase/α-glucosidase Moderate inhibitory activity; oxo group may enhance stability and solubility
3-Cyano-2-imino-2H-chromene-6-sulfonamide Cyano Imino α-amylase/α-glucosidase Higher inhibitory activity due to electron-withdrawing cyano group
3-Amino-2-oxo-2H-chromene-6-sulfonamide Amino Oxo Not reported Potential for hydrogen bonding but lower metabolic stability

Key Observations :

  • The 2-oxo group in the target compound improves solubility via hydrogen bonding interactions, whereas 2-imino derivatives exhibit stronger enzyme inhibition due to enhanced electron density at the chromene core .
  • Substitutions at position 3 (e.g., cyano, amino) modulate electronic and steric effects, impacting binding affinity to enzymatic targets .

Sulfonamide Variants: N-Substituent Modifications

The nature of the sulfonamide’s N-substituent influences pharmacokinetics and target selectivity.

Compound N-Substituent Core Structure Application Key Differences
This compound 2-methylpropyl Chromene Antidiabetic Balanced lipophilicity for membrane permeability
N-Benzyl-2-oxo-2H-chromene-6-sulfonamide Benzyl Chromene Anticancer (hypothetical) Increased aromaticity may reduce solubility
N-(4-Nitrobenzenesulfonyl)-2-methylpropylamine 4-Nitrobenzenesulfonyl Benzene Antiviral (Amprenavir intermediate) Non-chromene core; nitro group enhances electrophilicity for protease binding

Key Observations :

  • Bulky N-substituents (e.g., 2-methylpropyl) improve metabolic stability by steric hindrance against enzymatic degradation.
  • Chromene-core sulfonamides exhibit superior selectivity for carbohydrate-metabolizing enzymes compared to benzene-core analogs, which target viral proteases .

Core Structure Variations: Chromene vs. Non-Chromene Derivatives

Replacing the chromene core with other aromatic systems alters bioactivity and mechanism.

Compound Core Structure Biological Activity Key Functional Groups
This compound Chromene α-Amylase/α-glucosidase inhibition 2-oxo, 6-sulfonamide
N-(2-methylpropyl)-4-nitrobenzenesulfonamide Benzene HIV protease inhibition 4-nitro, sulfonamide
7-Hydroxycoumarin-3-sulfonamide Coumarin Fluorescent probe 7-hydroxy, 3-sulfonamide

Key Observations :

  • The chromene core enables π-π stacking with enzyme active sites, critical for antidiabetic activity .
  • Benzene-core sulfonamides (e.g., Amprenavir intermediate) prioritize electrophilic interactions over carbohydrate-specific binding .

Biological Activity

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide is a compound that belongs to the class of chromene derivatives, which have garnered significant interest due to their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anti-diabetic, antibacterial, and cytotoxic properties.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a chromene backbone, which is known for its potential therapeutic applications. The structural formula can be represented as follows:

N 2 methylpropyl 2 oxo 2H chromene 6 sulfonamide\text{N 2 methylpropyl 2 oxo 2H chromene 6 sulfonamide}

Anti-Diabetic Activity

Recent studies have demonstrated that derivatives of 2-oxo-2H-chromene-6-sulfonamide exhibit promising anti-diabetic properties. In particular, several synthesized derivatives were evaluated for their inhibitory effects on α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism.

In Vitro Activity

The following table summarizes the inhibitory activity of selected derivatives against α-amylase:

Compound No.Inhibitory Percentage at 100 μg/mLIC50 ± SD (μM)
296.11.76 ± 0.01
396.014.62 ± 0.16
494.28.55 ± 0.31
593.432.58 ± 0.33
Acarbose96.50.43 ± 0.01

These results indicate that certain derivatives possess higher inhibitory potency compared to Acarbose, a standard anti-diabetic drug, suggesting the potential for developing new therapeutic agents for diabetes management .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A series of chromene sulfonamide hybrids were synthesized and screened against various bacterial strains.

Minimal Inhibitory Concentration (MIC)

The following table presents the MIC values for selected compounds against Staphylococcus aureus and Escherichia coli:

Compound No.MIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Compound A12.515.0
Compound B10.020.0

These findings indicate that certain chromene sulfonamide hybrids exhibit significant antibacterial activity, suggesting their potential use in treating bacterial infections .

Cytotoxicity and Apoptosis

Cytotoxicity assays using fibroblast L929 cells revealed that some derivatives of this compound exhibit selective cytotoxic effects, leading to apoptosis in cancer cell lines.

Apoptotic Activity

The Annexin V binding assay demonstrated that several compounds induced apoptosis in a dose-dependent manner, highlighting their potential as anti-cancer agents.

The biological activities of this compound are believed to be mediated through interactions with specific enzymes and receptors involved in metabolic pathways:

  • α-Amylase and α-Glucosidase Inhibition : By inhibiting these enzymes, the compound can reduce glucose absorption in the intestines.
  • Antibacterial Mechanism : The sulfonamide moiety may interfere with bacterial folic acid synthesis, leading to growth inhibition.

Q & A

Q. What are the optimal synthetic routes for N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling a chromene sulfonyl chloride derivative with 2-methylpropylamine. Key steps include:
  • Sulfonamide formation : React 2-oxo-2H-chromene-6-sulfonyl chloride with 2-methylpropylamine in a polar aprotic solvent (e.g., THF) using a base like N-methylmorpholine (NMM) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Critical factors : Reaction temperature (0–25°C), stoichiometric excess of amine (1.2–1.5 equiv), and anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons (δ 7.5–8.5 ppm) from the chromene ring.
  • Sulfonamide N–H proton (δ ~5.5 ppm, broad singlet).
  • 2-methylpropyl group: δ 1.0–1.2 ppm (doublet for –CH(CH₃)₂) and δ 3.1–3.3 ppm (–CH₂– adjacent to N) .
  • IR : Strong absorption at ~1340 cm⁻¹ and ~1160 cm⁻¹ (S=O asymmetric/symmetric stretching) confirms sulfonamide functionality .

Q. What purification strategies are effective for removing common synthetic impurities (e.g., unreacted starting materials or sulfonic acid byproducts)?

  • Methodological Answer :
  • Liquid-liquid extraction : Use NaHCO₃(aq) to remove acidic byproducts (e.g., sulfonic acids) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities.
  • Crystallization : Ethanol/water mixtures exploit differential solubility of the product versus unreacted amine or chromene precursors .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX software address them?

  • Methodological Answer : Common challenges include:
  • Disordered 2-methylpropyl groups : Use PART and SUMP instructions in SHELXL to model split positions, constrained via DFIX or SIMU commands .
  • Twinned crystals : Apply TWIN/BASF commands for non-merohedral twinning, validated by R-factor convergence and Hooft parameter analysis .
  • Hydrogen bonding networks : SHELXL’s HTAB command assigns hydrogen bonds automatically, validated against Etter’s graph set analysis (e.g., C(4) motifs in ) .

Q. How can graph set analysis elucidate hydrogen-bonding patterns in the crystal lattice, and what intermolecular interactions dominate?

  • Methodological Answer :
  • Graph set notation : Assign D (donor) and A (acceptor) labels using Etter’s formalism. For example:
  • N–H···O=S (sulfonamide) forms C(4) chains along the crystallographic axis .
  • C–H···O interactions from the chromene carbonyl contribute to R₂²(8) ring motifs .
  • Dominant interactions : The sulfonamide group acts as a hydrogen-bond donor to adjacent carbonyl oxygen atoms, stabilizing layered packing motifs .

Q. How do discrepancies between computational (DFT) and experimental (X-ray) bond lengths arise, and what validation methods resolve them?

  • Methodological Answer :
  • Sources of error : Basis set limitations in DFT (e.g., B3LYP/6-31G*) vs. experimental thermal motion (anisotropic displacement parameters in X-ray).
  • Validation : Overlay DFT-optimized structures with X-ray coordinates (e.g., Mercury or OLEX2 software). RMSD values >0.05 Å suggest conformational flexibility or crystal packing effects .
  • Case study : The C–S bond in sulfonamide shows ~0.02 Å elongation in DFT vs. X-ray due to electron correlation effects .

Data Contradiction Analysis

Q. How should researchers address conflicting data between NMR (solution state) and X-ray (solid state) regarding conformational isomerism?

  • Methodological Answer :
  • Dynamic NMR : Variable-temperature ¹H NMR detects rotational barriers in the sulfonamide group (e.g., coalescence temperature analysis).
  • Crystal packing effects : X-ray captures the lowest-energy conformation stabilized by lattice forces, while NMR reflects rapid interconversion in solution .
  • Computational MD simulations : Perform molecular dynamics (e.g., AMBER) to model solution-state behavior and compare with experimental NMR shifts .

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